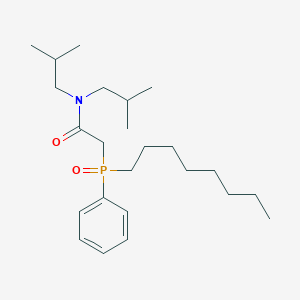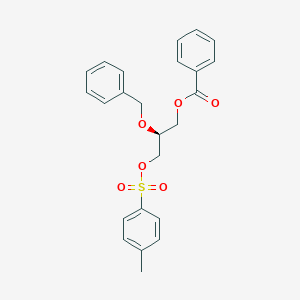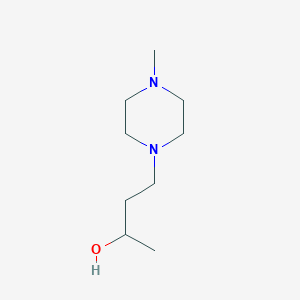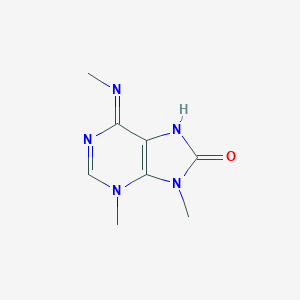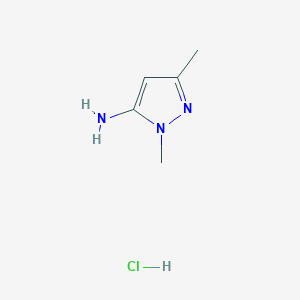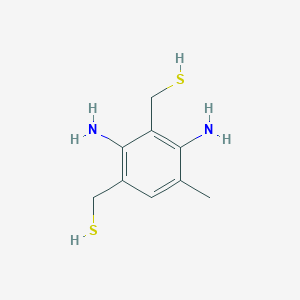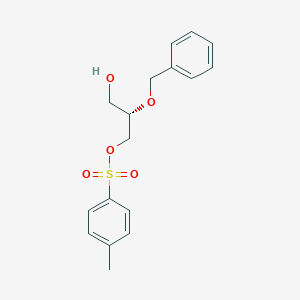
(S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) is a chemical compound that is commonly used in scientific research. It is a chiral building block that is often used in the synthesis of various organic compounds.
Scientific Research Applications
(S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) has a wide range of scientific research applications. It is commonly used as a chiral building block in the synthesis of various organic compounds. It is also used in the synthesis of various pharmaceuticals and natural products. Additionally, (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) is used in the development of new catalysts and as a reagent in various chemical reactions.
Mechanism Of Action
The mechanism of action of (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It is also believed to be involved in the formation of various intermediates during the synthesis of organic compounds.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate). However, it is believed to be relatively non-toxic and non-carcinogenic. It is also believed to have low acute toxicity.
Advantages And Limitations For Lab Experiments
One advantage of using (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) in lab experiments is its versatility. It can be used as a chiral building block in the synthesis of various organic compounds. It is also relatively easy to synthesize and is readily available. However, one limitation is that it is relatively expensive compared to other reagents.
Future Directions
There are several future directions for the use of (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) in scientific research. One direction is the development of new catalysts using (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) as a reagent. Another direction is the synthesis of new pharmaceuticals and natural products using (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) as a chiral building block. Additionally, (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) could be used in the development of new chemical reactions. Finally, further research could be conducted on the mechanism of action and biochemical and physiological effects of (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate).
In conclusion, (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) is a versatile chemical compound that has a wide range of scientific research applications. It is commonly used as a chiral building block in the synthesis of various organic compounds and is also used in the development of new catalysts and chemical reactions. While there is limited information available on its mechanism of action and biochemical and physiological effects, it is believed to be relatively non-toxic and non-carcinogenic. There are several future directions for the use of (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) in scientific research, including the development of new catalysts, the synthesis of new pharmaceuticals and natural products, and further research on its mechanism of action and biochemical and physiological effects.
Synthesis Methods
(S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) is typically synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of (S)-2,3-epoxypropanol with benzyl alcohol to form (S)-2-benzyloxy-1,3-propanediol. The second step involves the reaction of (S)-2-benzyloxy-1,3-propanediol with p-toluenesulfonyl chloride to form (S)-2-benzyloxy-1,3-propanediol 1-(p-toluenesulfonate).
properties
CAS RN |
109371-30-4 |
|---|---|
Product Name |
(S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) |
Molecular Formula |
C17H20O5S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
[(2S)-3-hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H20O5S/c1-14-7-9-17(10-8-14)23(19,20)22-13-16(11-18)21-12-15-5-3-2-4-6-15/h2-10,16,18H,11-13H2,1H3/t16-/m0/s1 |
InChI Key |
MMMHRPOWTOVARP-INIZCTEOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](CO)OCC2=CC=CC=C2 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



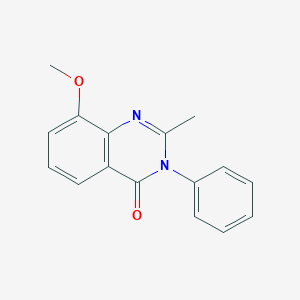
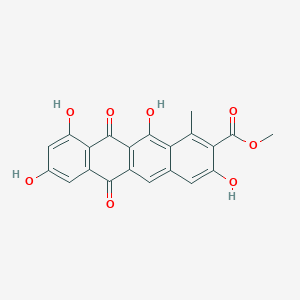
![9-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B34414.png)
